molecular formula C18H25N5 B2589362 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile CAS No. 860610-71-5

5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile

Cat. No.: B2589362
CAS No.: 860610-71-5
M. Wt: 311.433
InChI Key: ABOLMVJXJMAXGZ-UHFFFAOYSA-N
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Description

5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C18H25N5 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine core, which is a fused ring system involving pyrazole and pyrimidine rings .

Scientific Research Applications

Heterocyclic Chemistry and Molecular Synthesis

Pyrazolo[1,5-a]pyrimidine derivatives have been extensively explored for their versatile roles in heterocyclic chemistry, serving as building blocks for the synthesis of complex molecules. Research indicates the utility of pyrazolo[1,5-a]pyrimidine and related compounds in synthesizing a wide range of heterocyclic derivatives with potential biological activities (Harb, Abbas, & Mostafa, 2005). Such synthetic approaches often involve reactions with different organic reagents under varied conditions, highlighting the chemical versatility and reactivity of the pyrazolo[1,5-a]pyrimidine scaffold.

Molecular Structure and Interaction

Studies on similar compounds underscore the importance of understanding molecular structures and interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for the design of molecules with desired properties. For instance, research by Portilla et al. (2005) on isostructural compounds related to the pyrazolo[1,5-a]pyrimidine framework demonstrated the significance of C-H...pi(arene) hydrogen bonds and pi-pi stacking interactions in influencing molecular assembly and stability (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Antimicrobial Activity

The antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives has been a subject of interest, with several studies synthesizing new compounds to evaluate their efficacy against various microbial strains. Deshmukh et al. (2016) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and screened them for antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Deshmukh, Dingore, Gaikwad, & Jachak, 2016).

Corrosion Inhibition

Additionally, certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their corrosion inhibition properties, highlighting the application of these compounds beyond pharmaceuticals into materials science. Abdel Hameed et al. (2020) explored the adsorption properties and corrosion inhibition efficiency of heterocyclic derivatives on C-steel surfaces, indicating the potential of these compounds in protecting metals from corrosion (Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).

Properties

IUPAC Name

7-methyl-3-octyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5/c1-3-4-5-6-7-8-10-22-11-9-16-14(2)21-17-15(12-19)13-20-23(17)18(16)22/h13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOLMVJXJMAXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCC2=C1N3C(=C(C=N3)C#N)N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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